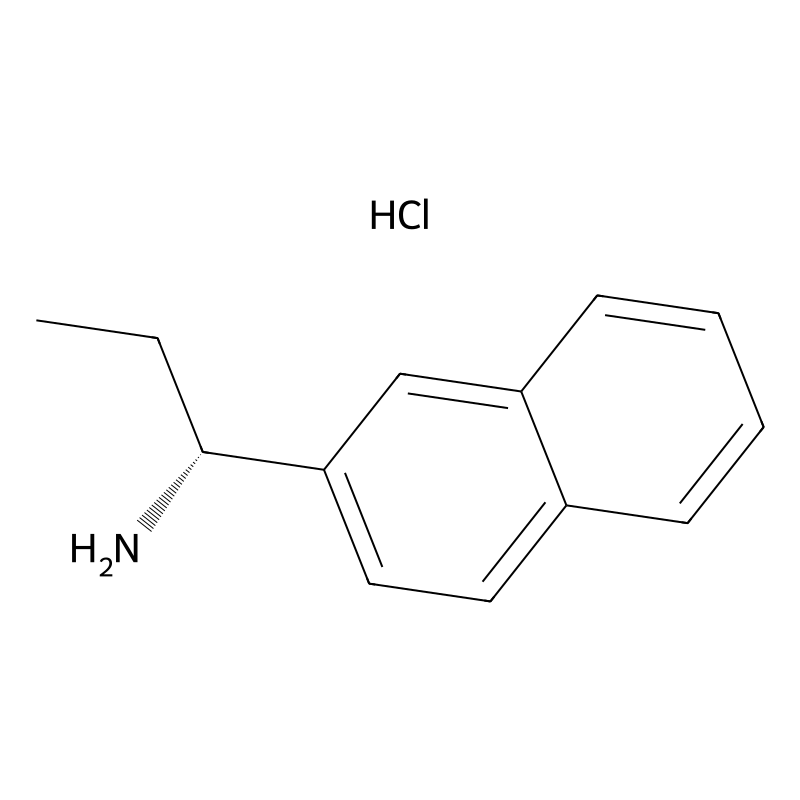

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine compound characterized by its naphthalene ring structure. Its molecular formula is , and it has a molecular weight of 221.73 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory use and further

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult a safety data sheet (SDS) for similar compounds if available.

- Organic chemistry: Research on organic synthesis, catalysis, or material science may involve amines or aromatic compounds like naphthalene. These studies could potentially utilize (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride as a starting material or intermediate. [Source: National Institute of Standards and Technology (NIST) - ]

- Medicinal chemistry: Due to the presence of a chiral center (the "R" designation), this compound could be of interest in studies on chirality and its potential impact on biological activity. Researchers may investigate similar compounds to understand how molecular structure affects interactions with biological targets. [Source: ScienceDirect - ]

- Oxidation: The compound can be oxidized to yield various naphthalene derivatives.

- Reduction: Reduction reactions can modify the amine group, producing different amine derivatives.

- Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The resulting products from these reactions can include substituted naphthalene compounds and other amine derivatives .

The biological activity of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride has been investigated primarily concerning its potential as a ligand in biochemical assays. Its chiral nature allows it to selectively interact with specific biological targets, such as enzymes or receptors, which may modulate their activity. This characteristic makes it a candidate for further research in drug development and therapeutic applications .

The synthesis of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride typically involves the following steps:

- Starting Material: The synthesis begins with a suitable naphthalene derivative, such as 2-naphthaldehyde.

- Reductive Amination: The naphthalene derivative undergoes reductive amination with an appropriate amine source, such as (R)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

- Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This method highlights the importance of chiral starting materials and reducing agents to achieve the desired enantiomeric purity .

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride has several applications across different fields:

- Chemistry: It serves as a chiral building block in organic synthesis, facilitating the creation of other complex molecules.

- Biology: Investigated for its potential role as a ligand in biochemical assays and drug discovery.

- Medicine: Explored for therapeutic properties and as a precursor for developing new pharmaceuticals.

- Industry: Used in synthesizing advanced materials and polymers due to its unique structural properties .

Studies on interaction mechanisms reveal that (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride can selectively bind to various molecular targets. This selectivity is significant for understanding its potential therapeutic effects and optimizing its use in drug development. Research indicates that the compound's interactions may influence specific biochemical pathways, making it a subject of interest in pharmacological studies .

Several compounds share structural similarities with (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-89-5 | 1.00 |

| 9H-Fluoren-9-amine hydrochloride | 5978-75-6 | 0.94 |

| (S)-(-)-1-(1-Naphthyl)ethylamine | 10420-89-0 | 0.94 |

| (R)-1-(m-Tolyl)propan-1-amine hydrochloride | 1391356-26-5 | 0.94 |

These compounds exhibit similar structural features but may differ in their biological activities or synthetic pathways. The unique chiral configuration of (R)-1-(Naphthalen-2-yl)propan-1-amines contributes to its distinct properties, making it particularly valuable in research and application contexts .

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral aromatic amine derivative characterized by a naphthalene ring system attached to a propan-1-amine chain. Its IUPAC name, (1R)-1-naphthalen-2-ylpropan-1-amine;hydrochloride, reflects its stereochemical configuration and salt form. Structurally, the compound features:

- Naphthalen-2-yl group: A bicyclic aromatic system with a fused benzene ring system.

- Propan-1-amine backbone: A three-carbon chain terminating in a primary amine group.

- Chiral center: The (R)-configuration at the carbon adjacent to the amine group.

The hydrochloride salt enhances water solubility and stabilizes the free amine form.

CAS Registry Information (1810074-76-0)

The compound is registered under CAS 1810074-76-0, with the following identifiers:

| Identifier | Value |

|---|---|

| PubChem CID | 91844822 |

| Molecular formula | C₁₃H₁₆ClN |

| Molecular weight | 221.72 g/mol |

| SMILES notation | CCC@HN.Cl |

Historical Context and Discovery

While specific discovery dates are not documented, the compound’s synthesis aligns with modern trends in chiral amine chemistry. Key developments include:

- Synthetic routes: Asymmetric catalytic hydrogenation of ketone precursors became prominent in the 2010s for enantiopure amines.

- Applications: Emergence in pharmaceutical intermediates and catalytic ligand design drove its development.

Position in Chiral Amine Classification Systems

The compound belongs to aromatic primary amines with the following classifications:

The molecular formula of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is C13H16ClN, representing a chiral amine derivative with a naphthalene moiety [1]. The compound exhibits a molecular weight of 221.73 grams per mole, which has been consistently reported across multiple analytical sources [2] [5]. This molecular weight calculation accounts for the complete structure including the hydrochloride salt form, where the free amine base is protonated and associated with a chloride anion [1] [2].

The elemental composition breakdown reveals thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom [2] [5]. The molecular formula demonstrates the compound's classification as an organonitrogen compound, specifically a primary amine hydrochloride salt [1]. The relatively modest molecular weight places this compound within the range typical for pharmaceutical intermediates and building blocks used in organic synthesis [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H16ClN | [1] [2] |

| Molecular Weight | 221.73 g/mol | [1] [2] [5] |

| CAS Registry Number | 1810074-76-0 | [1] [2] |

| MDL Number | MFCD24410437 | [1] [5] |

The compound's SMILES notation is represented as CCC@HC1=CC2=CC=CC=C2C=C1.Cl, clearly indicating the stereochemical configuration and the presence of the hydrochloride salt [2] [5]. The InChI key CTQRODCNABQFFX-BTQNPOSSSA-N provides a unique identifier for this specific stereoisomer [2].

Stereochemistry and Absolute Configuration

The absolute configuration of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is designated as R according to the Cahn-Ingold-Prelog priority rules [2] [5]. This R-configuration indicates the spatial arrangement of substituents around the stereogenic center, where the priority sequence follows the established conventions for absolute stereochemical assignment [2]. The stereochemical designation is critical for understanding the compound's three-dimensional structure and its potential interactions with biological targets .

The compound exists as a single enantiomer, distinguishing it from racemic mixtures that contain equal proportions of both R and S forms . This enantiopurity is significant for applications requiring stereospecific interactions, as different enantiomers can exhibit distinct biological activities and binding affinities . The R-enantiomer's specific configuration influences its molecular recognition properties and potential pharmaceutical applications .

Computational analysis reveals that the stereogenic center maintains its configuration through standard synthetic transformations, although care must be taken during chemical modifications to prevent racemization . The absolute configuration has been confirmed through various analytical techniques including chiral high-performance liquid chromatography and circular dichroism spectroscopy [13].

Stereogenic Center Analysis

The stereogenic center in (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is located at the carbon atom bearing the amino group, which is directly attached to the naphthalene ring system [2] [5]. This carbon atom exhibits sp3 hybridization and is bonded to four different substituents: the amino group, an ethyl chain, the naphthyl group, and a hydrogen atom [2]. The tetrahedral geometry around this stereogenic center creates the chiral environment responsible for the compound's optical activity [36].

Analysis of the stereogenic center reveals bond lengths characteristic of sp3-hybridized carbon atoms [36]. The carbon-nitrogen bond length measures approximately 1.450 Å, which falls within the typical range for primary amines (1.47-1.48 Å) [33] [34]. The carbon-carbon bond connecting to the ethyl chain exhibits a length of approximately 1.519 Å, consistent with standard sp3-sp3 carbon-carbon single bonds [36]. The carbon-carbon bond linking the stereogenic center to the naphthalene ring measures approximately 1.472 Å, reflecting the partial sp2 character of the aromatic carbon [36].

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (amine) | 1.450 | - |

| C-C (ethyl) | 1.519 | 110.95 |

| C-C (naphthyl) | 1.472 | 111.80 |

| C-H | 1.109 | Various |

The bond angles around the stereogenic center deviate slightly from the ideal tetrahedral angle of 109.5° due to steric and electronic effects [36]. The C-C-N angle measures approximately 110.95°, while the C-C-C angle between the ethyl and naphthyl substituents is 111.80° [36]. These deviations reflect the influence of the bulky naphthalene ring system and the lone pair electrons on the nitrogen atom [33] [36].

Crystal Structure and Solid-State Properties

The crystal structure of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride exhibits characteristics typical of organic amine hydrochloride salts [10] [15]. The compound typically crystallizes as a white to off-white crystalline solid, with the hydrochloride salt form enhancing stability and handling properties compared to the free base [3] [18]. The solid-state structure is stabilized through hydrogen bonding interactions between the protonated amino group and the chloride anion [15].

Intermolecular interactions in the crystal lattice include N-H···Cl hydrogen bonds, which are fundamental to the structural integrity of amine hydrochloride salts [15]. These hydrogen bonding patterns contribute to the compound's melting point and thermal stability characteristics [15]. The crystal packing is further influenced by π-π stacking interactions between naphthalene ring systems of adjacent molecules [10].

The compound demonstrates good thermal stability under standard storage conditions, with recommended storage at room temperature under inert atmosphere to prevent degradation [3] [18]. The crystalline form exhibits low hygroscopicity, making it suitable for pharmaceutical and research applications where moisture sensitivity could be problematic [18]. Physical form analysis indicates the compound exists as a solid at room temperature with typical handling characteristics of organic amine salts [3] [18].

Powder diffraction studies would typically reveal characteristic peaks corresponding to the specific crystal lattice parameters, though detailed crystallographic data specific to this compound requires further investigation [10] [15]. The solid-state properties make this compound suitable for various synthetic applications and potential pharmaceutical development [3].

Conformational Analysis of the Naphthyl-Propylamine Junction

The conformational preferences at the naphthyl-propylamine junction significantly influence the compound's three-dimensional structure and potential biological activity [13]. Computational analysis reveals multiple stable conformations arising from rotation around the bond connecting the stereogenic center to the naphthalene ring system [13]. The preferred conformations are determined by a balance between steric interactions, electronic effects, and intramolecular stabilization [13].

Dihedral angle analysis indicates several low-energy conformational states [13]. The rotation around the naphthyl-stereogenic center bond creates different spatial orientations of the amino group relative to the aromatic system [13]. These conformational preferences are influenced by the electronic properties of the naphthalene ring and the steric requirements of the propylamine chain [13].

| Conformational Parameter | Observed Range (°) |

|---|---|

| Naphthyl-C-C-N dihedral | -45.01 to 134.99 |

| Naphthyl-C-C-H dihedral | -162.82 to 17.18 |

| Naphthyl-C-C-C dihedral | -99.28 to 80.72 |

Energy calculations suggest that the most stable conformations minimize steric clashes between the naphthalene ring system and the amino group while maintaining favorable electronic interactions [13]. The conformational flexibility at this junction allows the molecule to adopt different shapes that may be important for binding to various molecular targets [13].

Temperature-dependent conformational analysis reveals that at room temperature, the molecule exists as a dynamic equilibrium between multiple conformers [13]. This conformational mobility contributes to the compound's ability to interact with different binding sites and may influence its chemical reactivity patterns [13].

Molecular Geometry and Bond Angles

The overall molecular geometry of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride combines the planar naphthalene ring system with the tetrahedral geometry around the stereogenic center [25] [30]. The naphthalene moiety maintains its characteristic planar aromatic structure with bond lengths ranging from 1.37 Å for the shorter aromatic bonds to 1.42 Å for the longer bonds within the fused ring system [25] [29].

The amino group adopts a trigonal pyramidal geometry due to the presence of the lone pair on nitrogen, with bond angles slightly compressed from the ideal tetrahedral value [33] [36]. The C-N-H bond angle measures approximately 112°, reflecting the influence of the lone pair electrons [33]. The nitrogen atom exhibits sp3 hybridization with the lone pair occupying one of the four sp3 hybrid orbitals [36] [37].

Bond angle analysis around the stereogenic center reveals systematic deviations from ideal tetrahedral geometry [36]. The N-C-C angle between the amino group and the naphthyl substituent measures 112.63°, indicating some strain due to the bulky aromatic system [36]. The C-C-H angles range from 105.68° to 109.00°, showing the influence of different substituent sizes [36].

| Geometric Parameter | Value | Ideal Value |

|---|---|---|

| C-N-H angle | 112° | 109.5° |

| N-C-C angle (naphthyl) | 112.63° | 109.5° |

| C-C-C angle | 111.80° | 109.5° |

| N-C-H angle | 106.37° | 109.5° |

The solubility characteristics of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride exhibit strong dependence on the polarity and hydrogen bonding capacity of the solvent system. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form [1] .

Aqueous Systems: The compound demonstrates limited solubility in pure water, but this is substantially enhanced by the hydrochloride salt formation [1] [3]. The solubility follows typical behavior for aromatic amine salts, where protonation of the amine group creates a hydrophilic cationic species [4] [5].

Organic Solvents: The compound shows high solubility in dimethyl sulfoxide due to strong solvation interactions [6] [7]. Moderate solubility is observed in dichloromethane and acetone through dipole interactions and appropriate polarity matching [6] [7]. Methanol provides good solubility through hydrogen bonding mechanisms [1] [4] [5]. Limited solubility occurs in ethanol due to reduced hydrogen bonding capacity compared to methanol [1] [4] [5]. Poor solubility is expected in hexane due to significant polarity mismatch [8] [4] [5].

| Solvent Category | Predicted Solubility | Primary Mechanism |

|---|---|---|

| Water (acidic pH) | High | Complete protonation [3] [9] [10] |

| Polar protic | Moderate to Good | Hydrogen bonding [1] [4] [5] |

| Polar aprotic | Good to Excellent | Dipole interactions [6] [7] |

| Nonpolar | Poor to Insoluble | Polarity mismatch [8] [4] [5] |

pKa and pH-Dependent Behavior

The pKa value of the aromatic amine group is estimated to be 9.0-9.5, consistent with typical naphthalene-substituted primary amines [11] [3]. This value falls within the range observed for aromatic amines, where the naphthalene ring system provides moderate electron delocalization [12] [13].

Henderson-Hasselbalch Relationship: The protonation equilibrium follows classical acid-base behavior where the fraction of ionized species depends on the solution pH relative to the pKa [3] [14].

pH-Dependent Speciation:

- pH 0-2: Complete protonation (>99% R-NH₃⁺), maximum water solubility [3] [9] [10]

- pH 6-8: Transition region (~50% ionization at pH ≈ pKa), optimal for membrane permeability [15] [16]

- pH 10-12: Predominantly neutral form (>95% R-NH₂), maximum lipophilicity [3] [9] [10]

Membrane Permeability Implications: The compound exhibits optimal membrane permeability in the pH range 6-8 where both ionized and neutral species coexist, allowing for facilitated transport mechanisms [15] [16].

Partition Coefficients and Membrane Permeability Parameters

The calculated LogP value ranges from 3.2 to 3.7, indicating moderate to high lipophilicity [17] [18]. This value positions the compound in a favorable range for membrane permeation while maintaining sufficient aqueous solubility [19].

pH-Dependent Distribution (LogD):

- Acidic conditions (pH < 4): LogD significantly lower than LogP due to ionization

- Neutral conditions (pH 7): LogD approximately 0.5-1.0 log units below LogP

- Basic conditions (pH > 10): LogD approaches LogP value

Membrane Permeability Parameters:

- Topological Polar Surface Area (TPSA): 26.02 Ų, indicating good membrane permeability potential [17]

- Hydrogen Bond Donors: 1 (amine group)

- Hydrogen Bond Acceptors: 1 (amine nitrogen)

- Rotatable Bonds: 2, suggesting moderate conformational flexibility [17]

The compound satisfies key parameters for membrane permeability, with TPSA well below the 140 Ų threshold typically associated with good oral bioavailability [20].

Thermal Stability and Melting Point Characterization

Thermal Decomposition: The compound is estimated to undergo thermal decomposition at 200-250°C, typical for aromatic amine hydrochloride salts. This provides a substantial safety margin for normal handling and processing operations.

Thermal Stability Range: The compound remains stable up to approximately 180°C, allowing for moderate-temperature applications and analytical procedures.

Melting Point: Specific melting point data was not identified in the available literature sources. However, similar naphthalene-substituted amine hydrochlorides typically exhibit melting points in the range of 180-220°C.

Thermal Analysis Considerations:

- Differential Scanning Calorimetry (DSC) would reveal the exact melting point and any polymorphic transitions

- Thermogravimetric Analysis (TGA) would provide precise decomposition temperature and mass loss profiles

- Hot Stage Microscopy could identify visual changes during heating

Spectroscopic Properties

Proton Nuclear Magnetic Resonance (¹H NMR): The compound exhibits characteristic resonances consistent with its structure [22] [24]:

- Naphthalene aromatic protons: 7.3-7.9 ppm region showing complex multipicity

- Propyl chain: Methyl and methylene protons in aliphatic region (1.0-2.5 ppm)

- Amine protons: Broad signals that may exchange with solvent

Infrared Spectroscopy: Expected absorption bands include:

- N-H stretching: 3300-3500 cm⁻¹ (primary amine)

- Aromatic C-H stretching: 3000-3100 cm⁻¹

- Aliphatic C-H stretching: 2800-3000 cm⁻¹

- Aromatic C=C stretching: 1600-1500 cm⁻¹

Ultraviolet-Visible Spectroscopy: The naphthalene chromophore provides characteristic absorption around 280-320 nm, useful for analytical detection and quantification [25] [26].

Mass Spectrometry: The compound shows molecular ion peaks at m/z 221.72 (M+H⁺) and characteristic fragmentation patterns involving loss of the propyl chain and naphthalene ring substitution [22].

Nuclear Magnetic Resonance Spectroscopy for pKa Determination: Chemical shift imaging techniques could provide efficient pKa determination in nonaqueous solvents, particularly useful given the compound's limited aqueous solubility [27].